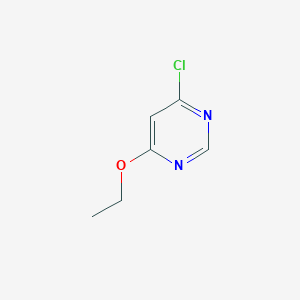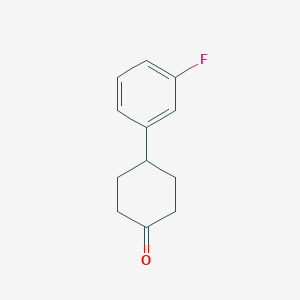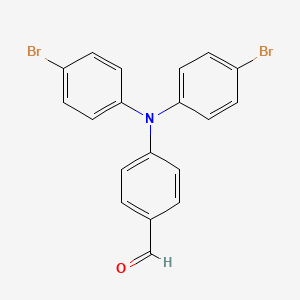
4-(Bis(4-bromophenyl)amino)benzaldehyde
Vue d'ensemble
Description
4-(Bis(4-bromophenyl)amino)benzaldehyde is a chemical compound with the CAS Number: 25069-38-9 . It has a molecular weight of 431.13 and a linear formula of C19H13Br2NO . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde involves the use of 4-pyridineboronic acid and K2CO3 . Under the protection of N2, Pd(PPh3) is quickly added and stirred . Then, a mixture of water and 1,4-dioxane is added .Molecular Structure Analysis
The molecular structure of 4-(Bis(4-bromophenyl)amino)benzaldehyde contains a total of 38 bonds . These include 25 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
4-(Bis(4-bromophenyl)amino)benzaldehyde has a density of 1.6±0.1 g/cm3 . It has a boiling point of 526.5±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C and an enthalpy of vaporization of 80.1±3.0 kJ/mol . Its flash point is 272.2±28.7 °C .Applications De Recherche Scientifique
Antimicrobial Agents
- Field : Medical and Biological Research
- Application : The compound has been used in the synthesis of novel compounds, which have shown promising potential for developing antimicrobial agents to fight Gram-positive pathogens .
- Method : The compound was used in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4 H-1,3-oxazol-5-one .
- Results : The synthesized compounds showed promising results in antimicrobial activity, antioxidant effect, and toxicity assays .
Anticancer Activity
- Field : Medical and Biological Research
- Application : The compound has been used in the synthesis of thiazole compounds, which were tested for anticancer activity .
- Method : The compound was used in the synthesis of thiazole compounds, which were then tested against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) using the SRB colorimetric assay .
- Results : The results of the anticancer activity were not specified in the source .
Photo-Initiators for Multi-Photon Lithography
- Field : Applied Physics
- Application : The compound has been used in the synthesis of triphenylamine-based aldehydes, which were tested as photo-initiators for multi-photon lithography .
- Method : The compound was used in the synthesis of new triphenylamine derivatives bearing formyl groups. These were then tested for their suitability as photo-initiators for multi-photon lithography .
- Results : The synthesized compounds demonstrated a broad fabrication window, well-defined 3D prints in the sub-micron range (resolution and aspect ratio), and solubility .
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-bromo-N-(4-bromophenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCRGMNEAOWPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595416 | |
| Record name | 4-[Bis(4-bromophenyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bis(4-bromophenyl)amino)benzaldehyde | |
CAS RN |
25069-38-9 | |
| Record name | 4-[Bis(4-bromophenyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

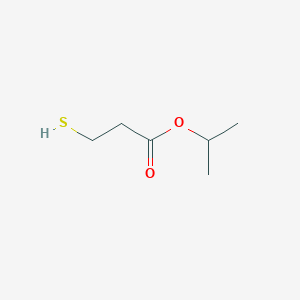
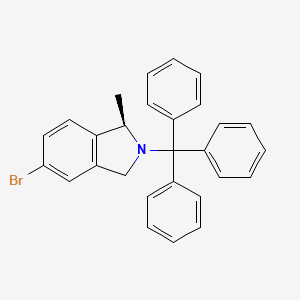
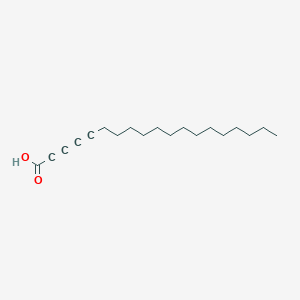
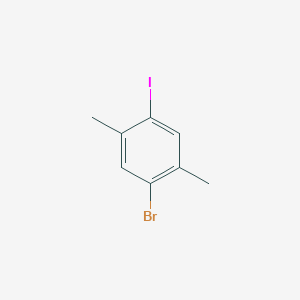
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)
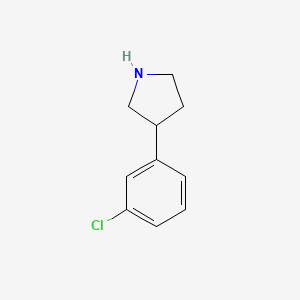
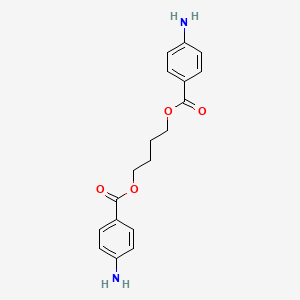
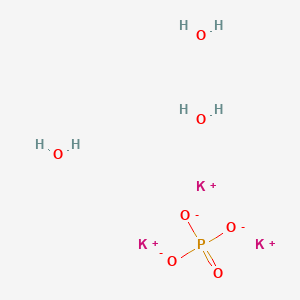
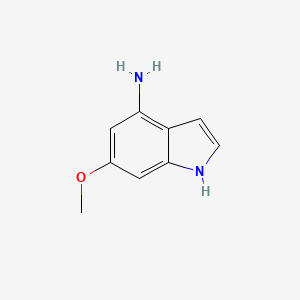
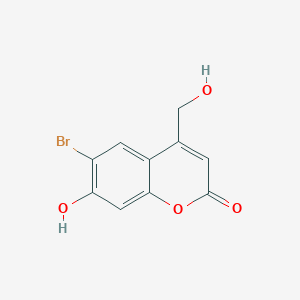
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
